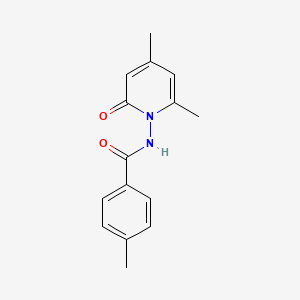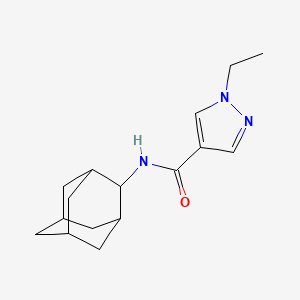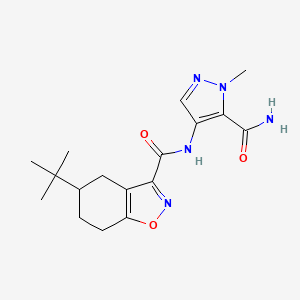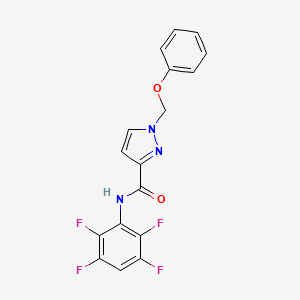![molecular formula C25H27Cl2NO2 B10945594 N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide](/img/structure/B10945594.png)
N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound’s structure features an adamantyl group, a dichlorophenoxy group, and a benzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide” typically involves the following steps:
Formation of the adamantylmethyl group: This can be achieved by reacting 1-adamantylamine with formaldehyde under acidic conditions to form N-(1-adamantylmethyl)amine.
Synthesis of the dichlorophenoxy group: The 2,3-dichlorophenol can be reacted with an appropriate alkylating agent, such as methyl iodide, in the presence of a base to form 2,3-dichlorophenoxymethyl iodide.
Coupling reaction: The N-(1-adamantylmethyl)amine is then reacted with 2,3-dichlorophenoxymethyl iodide in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may target the benzamide moiety, potentially converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the adamantyl group.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide” would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the dichlorophenoxy group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantylmethyl)-3-[(2,4-dichlorophenoxy)methyl]benzamide
- N-(1-adamantylmethyl)-3-[(2,3-difluorophenoxy)methyl]benzamide
- N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)ethyl]benzamide
Uniqueness
“N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide” is unique due to the specific positioning of the dichlorophenoxy group and the adamantylmethyl group. These structural features may confer distinct chemical and biological properties, such as enhanced stability, bioavailability, and specific interactions with biological targets.
Properties
Molecular Formula |
C25H27Cl2NO2 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C25H27Cl2NO2/c26-21-5-2-6-22(23(21)27)30-14-16-3-1-4-20(10-16)24(29)28-15-25-11-17-7-18(12-25)9-19(8-17)13-25/h1-6,10,17-19H,7-9,11-15H2,(H,28,29) |
InChI Key |
GTYWCMUGQBZDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC(=C4)COC5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-benzotriazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B10945517.png)

![1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10945528.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10945536.png)


![2-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B10945564.png)
![N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945572.png)

![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945576.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10945578.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10945584.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide](/img/structure/B10945593.png)
